5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-1-methylpyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)7-2-9(10)11-3-8(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVDFTKTTPTBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC(=NC=C21)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 1-Methyl-1H-pyrrolo[2,3-c]pyridine
Methylation of 1H-pyrrolo[2,3-c]pyridine at the nitrogen is achieved using sodium hydride (NaH) and methyl iodide (MeI) under basic conditions to yield 1-methyl-1H-pyrrolo[2,3-c]pyridine. This step is crucial as it protects the nitrogen and directs subsequent substitutions.
Bromination at the 5-Position
Selective bromination is performed using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane, often at low temperatures (0 °C to room temperature) to avoid over-bromination or side reactions. The reaction time ranges from 10 minutes to several hours depending on conditions.
Formylation at the 3-Position
The formyl group introduction is commonly done via the Duff reaction or related formylation methods using hexamethylenetetramine (HMTA) in acidic conditions (e.g., trifluoroacetic acid, TFA). The reaction typically proceeds at elevated temperatures (~80 °C) for several hours. After the reaction, the mixture is neutralized with sodium hydroxide, and the aldehyde product is extracted and purified.
Representative Synthetic Route
| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methylation | 1H-pyrrolo[2,3-c]pyridine, NaH, MeI, solvent | 1-Methyl-1H-pyrrolo[2,3-c]pyridine | High | Protects N1 for selective bromination |
| 2 | Bromination | NBS or Br2, CHCl3 or DCM, 0 °C to RT, 10–60 min | 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine | Moderate to High | Selective C5 bromination |
| 3 | Formylation (Duff) | Hexamethylenetetramine, TFA, 80 °C, 4 h; then NaOH | This compound | ~45% | Acidic formylation followed by neutralization and extraction |
Experimental Details from Literature
Methylation: Compound 4 (1H-pyrrolo[2,3-c]pyridine) is treated with NaH and MeI to yield the N-methylated compound 22.
Bromination: 5-Bromo-7-azaindole derivatives are brominated using bromine in chloroform or NBS with triethylamine in dichloromethane at room temperature for 1–16 hours.
Formylation: The Duff reaction involves heating 1-methyl-1H-pyrrolo[2,3-c]pyridine with hexamethylenetetramine in trifluoroacetic acid at 80 °C for 4 hours, followed by evaporation of TFA, partitioning between water and ethyl acetate, basification with 2M NaOH, extraction, drying, and purification by flash chromatography. The yield reported is approximately 45%.
Notes on Purification and Characterization
- Purification is generally performed by flash chromatography on silica gel using dichloromethane/methanol mixtures.
- Characterization data such as ^1H NMR confirm the presence of the aldehyde proton (~10 ppm), aromatic protons, and methyl group (~4 ppm).
- Brominated intermediates are typically confirmed by mass spectrometry and NMR.
Summary Table of Key Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.
Reduction: 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation .
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Pyrrolopyridine Derivatives
Key Findings from Comparative Studies
A. Impact of Ring Fusion Position
- [2,3-c] vs. [2,3-b] Isomers : The [2,3-c] fusion (target compound) positions substituents in a distinct electronic environment compared to [2,3-b] analogs. For example, 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde exhibits downfield shifts in $^{1}\text{H}$ NMR (δ 10.03 ppm for CHO) due to electron-withdrawing tosyl and bromo groups, whereas [2,3-c] isomers may show altered reactivity in cross-coupling reactions due to steric and electronic differences .
B. Substituent Effects
- Halogen Substitution: Bromine (Br) at C5 enhances electrophilicity at C3, facilitating nucleophilic attacks on the carbaldehyde group.
- N1 Protection : Methyl (CH₃) groups (target compound) offer steric protection compared to tosyl (Ts) groups . Tosyl derivatives require harsher conditions for deprotection, limiting their utility in multistep syntheses.
C. Functional Group Reactivity
- Carbaldehyde Group: The CHO group in the target compound enables aldol condensations or Grignard additions, as demonstrated in the synthesis of (phenyl)methanol derivatives from 5-(3,4-dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde .
- Alkyne Substitution : 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine highlights the utility of alkynyl groups in π-conjugation for optoelectronic applications.
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| N1-Methylation | KOH, Bu4N<sup>+</sup>HSO4<sup>−</sup>, CH3I, THF, 0°C → RT | ~99% (analogous) | |
| Aldehyde Formation | Hexamine, AcOH/H2O (3:1), 120°C, 12h | ~67% (analogous) |
(Basic) How is the structure of this compound validated spectroscopically?
Answer:
<sup>1</sup>H NMR and <sup>13</sup>C NMR are critical for confirming the aldehyde, methyl, and bromine substituents:
Q. Table 2: Key NMR Assignments (Analogous Data)
| Group | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) |
|---|---|---|
| CHO | 9.93 (s) | 185.6 |
| N-CH3 | 3.85 (s) | 43.8 (quaternary N-CH3) |
| C5-Br | - | 131.0 (C5) |
(Advanced) How can cross-coupling reactions diversify substituents at the 5-position?
Answer:
The bromine at C5 enables Suzuki-Miyaura coupling with boronic acids. Key considerations:
- Catalyst System : Pd(PPh3)4 (2 mol%) in toluene/ethanol (3:1) at 105°C for 4 hours .
- Base : K2CO3 (2M) ensures deprotonation and facilitates transmetallation.
- Scope : Electron-rich aryl boronic acids (e.g., 3,4-dimethoxyphenyl) yield coupled products in ~58% yield .
Challenge : Steric hindrance from the aldehyde may require optimized ligand systems (e.g., XPhos) for bulky substrates.
(Advanced) How do electronic effects influence regioselectivity in further functionalization?
Answer:
The aldehyde group acts as an electron-withdrawing moiety, directing electrophilic substitution to the 6-position (meta to CHO). For example:
- Nitration : Preferential attack at C6 due to deactivation of C4 and C7 positions.
- Grignard Additions : The aldehyde is reactive toward nucleophiles (e.g., phenylmagnesium bromide adds to CHO, forming secondary alcohols ).
Data Conflict Note : Solvent polarity (DMSO vs. CDCl3) may alter tautomeric equilibria, affecting observed regioselectivity in NMR .
(Advanced) How can spectral contradictions from tautomerism or solvent effects be resolved?
Answer:
- Tautomerism : The pyrrolo[2,3-c]pyridine core may exhibit NH tautomerism. Use DMSO-d6 to stabilize enolic forms, revealing distinct NH peaks (e.g., δ 12.93 ppm ).
- Solvent Effects : Compare spectra in D2O (suppresses exchangeable protons) vs. CDCl3 . For example, aldehyde proton shifts upfield in less polar solvents.
Method : 2D NMR (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations .
(Method Development) What purification strategies minimize by-products in aldehyde synthesis?
Answer:
- Flash Chromatography : Use heptane/ethyl acetate (7:3) to separate polar aldehydes from unreacted starting materials .
- Recrystallization : Ethanol/water mixtures precipitate pure aldehyde derivatives (e.g., 380 mg from 500 mg starting material ).
Critical Step : Monitor reaction progress via TLC (Rf ~0.4 in 7:3 heptane/EtOAc) to avoid over-oxidation or dimerization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
